3,5,5-Trimethyl-2-cyclohexen-1-ol

Fragrance Safety Toxicology Regulatory Compliance

3,5,5-Trimethyl-2-cyclohexen-1-ol (isophorol, CAS 470-99-5) is a C9 cyclohexenol derivative characterized by a trisubstituted cyclohexene ring bearing a secondary alcohol functional group. It serves primarily as a fragrance intermediate and chiral building block in organic synthesis.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 470-99-5
Cat. No. B1582508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethyl-2-cyclohexen-1-ol
CAS470-99-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1=CC(CC(C1)(C)C)O
InChIInChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3
InChIKeyLDRWAWZXDDBHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5) Procurement Guide: Key Differentiators for Scientific and Industrial Selection


3,5,5-Trimethyl-2-cyclohexen-1-ol (isophorol, CAS 470-99-5) is a C9 cyclohexenol derivative characterized by a trisubstituted cyclohexene ring bearing a secondary alcohol functional group. It serves primarily as a fragrance intermediate and chiral building block in organic synthesis [1]. As an unsaturated alcohol, it is distinct from its saturated analog 3,3,5-trimethylcyclohexanol (dihydroisophorol, CAS 116-02-9) and its ketone precursor isophorone (CAS 78-59-1), each possessing unique reactivity profiles and safety considerations that preclude direct substitution [2].

Why Generic Substitution Fails: Critical Procurement Considerations for 3,5,5-Trimethyl-2-cyclohexen-1-ol


Procurement based solely on compound class (e.g., 'trimethylcyclohexanol' or 'cyclohexenol') is inadvisable due to divergent physicochemical properties, toxicological profiles, and synthetic utility. The target compound's unsaturation (C2-C3 double bond) confers distinct volatility and reactivity compared to its saturated counterpart 3,3,5-trimethylcyclohexanol, while the hydroxyl group differentiates it from isophorone in both safety and downstream derivatization potential [1]. Furthermore, enantiomeric composition significantly influences odor characteristics, with chiral resolution enabling access to enantiomerically enriched material (>98% ee) that is unavailable in racemic commercial grades of in-class analogs [2]. The evidence below quantifies these differences to guide informed selection.

3,5,5-Trimethyl-2-cyclohexen-1-ol Quantitative Differentiation Evidence: Head-to-Head Comparisons with Isophorone and 3,3,5-Trimethylcyclohexanol


Comparative Toxicological Clearance: Isophorol vs. Isophorone Safety Profile

Isophorol has undergone a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluating seven human health endpoints (genotoxicity, repeated dose toxicity, developmental/reproductive toxicity, skin sensitization, phototoxicity/photoallergenicity, local respiratory toxicity, and environmental toxicity). All endpoints were cleared, indicating no safety concerns under current use conditions [1]. In stark contrast, its ketone analog isophorone (CAS 78-59-1) is classified as toxic by ingestion, a skin and eye irritant, and is designated as a hazardous substance by regulatory bodies [2].

Fragrance Safety Toxicology Regulatory Compliance

Physical Property Differentiation: Volatility and Density Comparison

The target compound exhibits a significantly lower boiling point under reduced pressure (79.5-81.5°C at 8 mmHg) [1] compared to its saturated analog 3,3,5-trimethylcyclohexanol (193-196°C at atmospheric pressure) , reflecting its higher volatility due to the presence of the C2-C3 double bond. Density measurements also differentiate isophorol (0.918 g/mL at 25°C) [1] from its saturated counterpart (0.86 g/mL) and from isophorone (0.9229 g/mL at 20°C) [2].

Physical Chemistry Process Engineering Formulation Science

Synthetic Yield and Purity: Reduction of Isophorone to Isophorol

A documented synthetic route to isophorol involves the controlled hydrogenation of isophorone. Under optimized conditions using sodium borohydride and activated acidic alumina Brockmann II in ethyl acetate at room temperature for 48 hours, the reduction proceeds with an overall yield of 64% (179 mg from 2 mmol substrate) [1]. This yield establishes a performance benchmark for this specific transformation, enabling cost analysis and process optimization comparisons against alternative synthetic routes to structurally related alcohols.

Organic Synthesis Catalysis Process Chemistry

Enantiomeric Purity: Chiral Resolution Enables >98% ee Material

Racemic isophorol can be resolved into pure enantiomers via lipase-catalyzed esterification, achieving enantiomeric enrichment exceeding 98% ee [1]. This is commercially significant because enantiomerically enriched isophorol serves as a chiral building block for the synthesis of odoriferous esters and derivatives, which exhibit distinct olfactory properties compared to their racemic mixtures [1]. The saturated analog 3,3,5-trimethylcyclohexanol lacks the unsaturation required for certain downstream chiral transformations.

Chiral Chemistry Asymmetric Synthesis Flavor & Fragrance

Log Kow Comparison: Partition Coefficient Differentiates Hydrophobicity

The estimated log Kow (octanol-water partition coefficient) for isophorol is 2.84 [1], whereas the saturated analog 3,3,5-trimethylcyclohexanol exhibits a lower logP of approximately 2.19-2.44 . This ~0.4-0.6 log unit difference translates to approximately 2.5-4× greater lipophilicity for isophorol, which influences membrane permeability, formulation partitioning behavior, and environmental fate predictions.

Physicochemical Properties QSAR Environmental Fate

3,5,5-Trimethyl-2-cyclohexen-1-ol Optimal Application Scenarios Based on Verified Differentiation


Low-Toxicity Fragrance Intermediate for Personal Care Products

Given the RIFM safety assessment confirming clearance of all seven human health endpoints [1], isophorol is the preferred choice over isophorone for fragrance formulations intended for skin-contact applications. Its Cramer Class I (low toxicity) classification and absence of genotoxicity concerns [1] make it suitable for use in personal care products where isophorone's hazardous classification would preclude its use. The compound serves as an intermediate for synthesizing odoriferous esters with valuable fragrance properties [2].

Chiral Building Block for Enantioselective Synthesis

For applications requiring stereochemical control, isophorol's ability to be resolved into enantiomerically enriched material (>98% ee) via lipase-catalyzed esterification [1] makes it a valuable chiral pool starting material. This enantiopurity is essential for synthesizing chiral odoriferous oxy-derivatives where the olfactory profile is stereochemistry-dependent [1]. The saturated analog 3,3,5-trimethylcyclohexanol cannot be readily employed in the same chiral transformations due to the absence of the C2-C3 double bond.

Volatile Intermediate Requiring Specific Distillation Parameters

The significantly lower boiling point of isophorol (79.5-81.5°C at 8 mmHg) [1] compared to its saturated analog (193-196°C) [2] dictates distinct distillation and purification protocols. Procuring isophorol is necessary for processes designed around its specific volatility profile; substituting the saturated analog would require substantial process re-engineering. The density difference (0.918 vs. 0.86 g/mL) [1][2] also impacts phase separation and formulation density calculations.

Lipophilicity-Dependent Formulation Development

The higher log Kow of isophorol (2.84) [1] compared to its saturated counterpart (~2.19-2.44) [2] makes it more suitable for formulations where enhanced membrane permeability or partitioning into lipophilic phases is desired. This property is particularly relevant in fragrance encapsulation, emulsion formulation, and applications where the compound's environmental fate or bioaccumulation potential must be modeled.

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